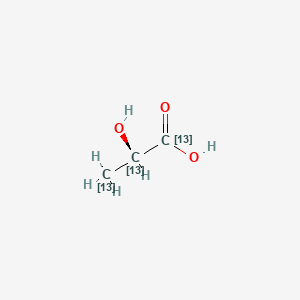![molecular formula C31H43F6N9O12 B11934457 [8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(RGDyK) trifluoroacetate is a cyclic peptide ligand known for its high affinity and selectivity towards the αVβ3 integrin. This compound is widely used in scientific research due to its potent inhibitory effects on integrin αVβ3, which plays a crucial role in various biological processes, including angiogenesis and tumor metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(RGDyK) trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized and cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .
Industrial Production Methods
Industrial production of Cyclo(RGDyK) trifluoroacetate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified and characterized to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(RGDyK) trifluoroacetate primarily undergoes substitution reactions due to the presence of functional groups such as amines, carboxylates, and hydroxyls. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclo(RGDyK) trifluoroacetate include trifluoroacetic acid, dimethyl sulfoxide (DMSO), and various coupling agents for peptide bond formation. The reactions are usually conducted at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving Cyclo(RGDyK) trifluoroacetate are typically modified peptides or conjugates with other molecules, such as fluorescent probes or radiolabels, for imaging and therapeutic applications .
Applications De Recherche Scientifique
Cyclo(RGDyK) trifluoroacetate has a wide range of applications in scientific research:
Mécanisme D'action
Cyclo(RGDyK) trifluoroacetate exerts its effects by binding to the αVβ3 integrin with high affinity. This binding inhibits the interaction between integrin αVβ3 and its natural ligands, thereby blocking integrin-mediated signaling pathways. The inhibition of these pathways can lead to reduced angiogenesis and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(RGDfK): Another cyclic peptide with high affinity for αVβ3 integrin but differs in the amino acid sequence.
Cyclo(RGDyC): Similar in structure but contains a cysteine residue instead of lysine, affecting its binding properties
Uniqueness
Cyclo(RGDyK) trifluoroacetate is unique due to its specific amino acid sequence, which provides high selectivity and affinity for αVβ3 integrin. This selectivity makes it a valuable tool in research and therapeutic applications targeting integrin αVβ3 .
Propriétés
Formule moléculaire |
C31H43F6N9O12 |
|---|---|
Poids moléculaire |
847.7 g/mol |
Nom IUPAC |
2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7) |
Clé InChI |
CDDUWKKOPQABPG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)

![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934402.png)
![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


